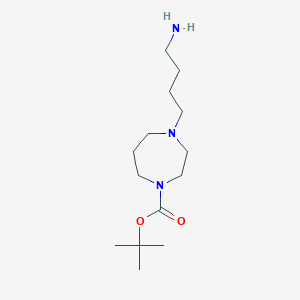

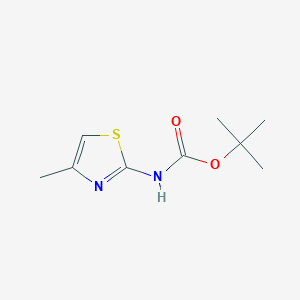

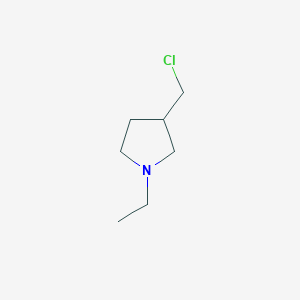

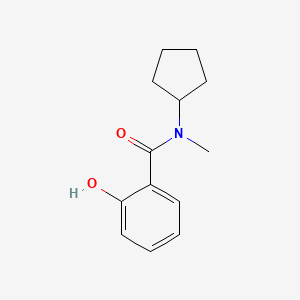

![molecular formula C8H17Cl2N3 B1519460 2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride CAS No. 1181458-82-1](/img/structure/B1519460.png)

2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride

Overview

Description

2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride (2-PEID) is an important organic compound used in various scientific research applications. It is a versatile compound that can be used in a variety of laboratory experiments and has been studied extensively for its biochemical and physiological effects. 2-PEID is a derivative of the imidazole ring and is composed of an amine and a dihydrochloride group. This compound is used in a range of scientific research applications, including those related to drug design, chemical synthesis, and biochemistry.

Scientific Research Applications

Synthesis and Properties of Protic Hydroxylic Ionic Liquids : This compound, with its nitrogenous centers and variable basicity, is synthesized for the production of hydroxylic ionic liquids. These liquids demonstrate rapid proton migration between basic centers and possess low glass transition temperatures and high conductivities, making them potentially useful in various industrial applications (Shevchenko et al., 2017).

Palladium-Catalyzed Synthesis of Benzimidazoimidazoles and Benzimidazopyrimidinones : Research shows that this compound can be used in the palladium-catalyzed synthesis of benzimidazoimidazoles and benzimidazopyrimidinones. These processes are important for creating functionalized compounds which have potential applications in pharmaceutical and chemical industries (Veltri et al., 2018), (Mancuso et al., 2017).

Generation of Structurally Diverse Libraries through Alkylation and Ring Closure Reactions : This compound has been used as a starting material in alkylation and ring closure reactions, contributing to the generation of a diverse library of compounds. This versatility in reactions is essential for discovering new molecules with potential applications in drug development and material science (Roman, 2013).

Quantum Chemical and Molecular Dynamics Simulation Studies : In studies predicting corrosion inhibition performances, this compound's molecular structure and properties are analyzed. Understanding these characteristics is crucial for developing new materials and coatings to prevent metal corrosion (Kaya et al., 2016).

Synthesis of Benzimidazoles as Anticancer Agents : Research has also focused on synthesizing benzimidazoles, starting from related compounds, for potential applications as anticancer agents. This indicates its role in the development of new therapeutic drugs (Rashid et al., 2012).

Structural Studies and Complexation Stability Constants of New Imines and Bisimines : The compound is used to synthesize new imines and bisimines, which have been characterized for their structural properties and stability constants. These studies are significant for understanding molecular interactions and developing new chemical compounds (Pařík & Chlupatý, 2014).

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and other proteins .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target proteins . This interaction can lead to changes in the conformation or activity of the target, resulting in a biological response .

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives, it’s likely that multiple pathways could be affected . These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, and more .

Pharmacokinetics

The impact of these properties on the bioavailability of the compound would depend on factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Based on the known activities of imidazole derivatives, the effects could potentially include changes in enzyme activity, alterations in signal transduction pathways, and modulation of cellular responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride . These factors could include pH, temperature, the presence of other molecules, and more .

properties

IUPAC Name |

2-(2-propan-2-ylimidazol-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.2ClH/c1-7(2)8-10-4-6-11(8)5-3-9;;/h4,6-7H,3,5,9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZYCAGFXOAHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

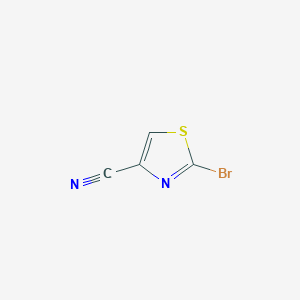

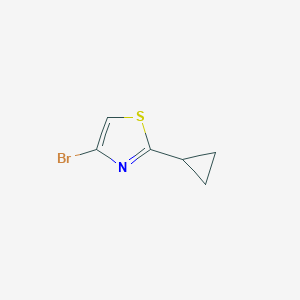

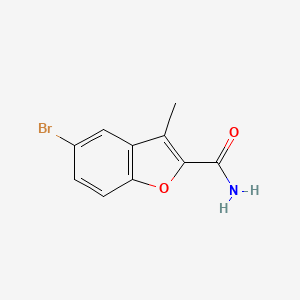

![6-Amino-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519397.png)